Desmethyl Fluvoxamine

Description

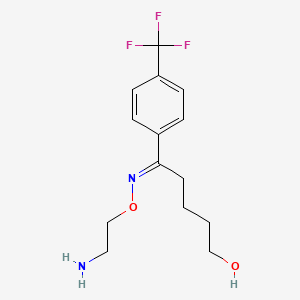

Structure

3D Structure

Properties

IUPAC Name |

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSLDHTZSDNYEC-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172885 | |

| Record name | Fluvoxamino acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192876-02-1 | |

| Record name | Fluvoxamino acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192876021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamino acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINO ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y308JH639R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Enzymatic Pathways of Desmethyl Fluvoxamine

Enzymatic Basis of Fluvoxamine (B1237835) N-Demethylation

The primary metabolic route for many amine-containing drugs, including fluvoxamine, is N-demethylation. This biochemical reaction involves the removal of a methyl group from a nitrogen atom, a process catalyzed by specific CYP isoforms.

Several cytochrome P450 enzymes contribute to the metabolism of fluvoxamine, with varying degrees of involvement in the N-demethylation process that forms desmethyl fluvoxamine.

Cytochrome P450 2D6 (CYP2D6) is a principal enzyme in the metabolism of fluvoxamine. pharmgkb.orgwikipedia.orgdovepress.com It is primarily responsible for the initial two-step oxidation process that leads to the formation of fluvoxamine acid, with fluvoxamino alcohol as an intermediate. nih.gov In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have demonstrated that CYP2D6 is the predominant enzyme responsible for the conversion of fluvoxamine to fluvoxamino alcohol. nih.gov This reaction is significantly inhibited by quinidine (B1679956), a specific inhibitor of CYP2D6. nih.gov While fluvoxamine itself is considered a weak inhibitor of CYP2D6, this enzyme plays a crucial role in its breakdown. wikipedia.orgnih.gov Genetic variations in the CYP2D6 gene can lead to significant differences in enzyme activity, potentially affecting plasma concentrations of fluvoxamine and the formation of its metabolites. dovepress.comfrontiersin.org

Cytochrome P450 1A2 (CYP1A2) is another key enzyme involved in the metabolism of fluvoxamine. pharmgkb.orgwikipedia.org While CYP2D6 is central to the formation of fluvoxamine acid, CYP1A2 is involved in metabolic pathways that involve the substitution or removal of the amino group, accounting for approximately 20-40% of the urinary metabolites of fluvoxamine. pharmgkb.org Fluvoxamine is a potent inhibitor of CYP1A2. nih.govpsychiatrist.comenghusen.dkresearchgate.net This strong inhibitory effect has led to suggestions that CYP1A2 may also be a substrate for fluvoxamine metabolism. psychiatrist.com Evidence for CYP1A2's role comes from studies showing that smokers, who have induced CYP1A2 activity, have lower steady-state plasma concentrations of fluvoxamine. psychiatrist.com

CYP2C19: Fluvoxamine is a known inhibitor of CYP2C19. nih.govdrugbank.comnih.gov However, studies on the impact of CYP2C19 genetic polymorphisms on fluvoxamine pharmacokinetics have shown no significant effect, suggesting its role in fluvoxamine metabolism itself is minor. g-standaard.nlpharmgkb.org Fluvoxamine's inhibitory action on CYP2C19 is more clinically relevant for its potential to affect the metabolism of other drugs that are substrates of this enzyme. nih.govnih.gov

CYP3A4: Fluvoxamine is considered a moderate inhibitor of CYP3A4. wikipedia.orgnih.gov This inhibition can lead to clinically significant drug interactions with CYP3A4 substrates. nih.govfda.gov The direct contribution of CYP3A4 to the N-demethylation of fluvoxamine is considered less significant compared to CYP2D6 and CYP1A2. nih.gov

CYP2C9: Fluvoxamine also inhibits CYP2C9. pharmgkb.orgresearchgate.netnih.gov In vitro studies have shown fluvoxamine to have a relatively low inhibition constant (Ki) for CYP2C9, indicating a potential for interaction with drugs metabolized by this enzyme. pharmgkb.org However, its direct role in metabolizing fluvoxamine is not considered primary.

Metabolic Kinetics and Enzyme Characterization

The efficiency and rate of desmethyl fluvoxamine formation can be quantified through kinetic studies, providing insights into the enzyme's affinity for the substrate and its maximum metabolic capacity.

The kinetics of fluvoxamine metabolism are often described using the Michaelis-Menten model, which relates the rate of an enzyme-catalyzed reaction to the concentration of the substrate.

Human Liver Microsomes (HLM): In human liver microsomes, the formation of fluvoxamino alcohol from fluvoxamine follows Michaelis-Menten kinetics. nih.gov One study reported a mean Michaelis constant (Km) of 76.3 µM and a maximum velocity (Vmax) of 37.5 pmol/min/mg of protein for this reaction. nih.gov Another study investigating the N-demethylation of fluoxetine (B1211875) found that fluvoxamine acted as a substantial inhibitor with a Ki of 5.2 µM. nih.gov The formation of norfluoxetine (B159337) from fluoxetine in HLM showed a mean Km of 33 µM. nih.gov

Rat Liver Microsomes (RLM): Studies using rat liver microsomes have also been employed to characterize the metabolic kinetics of fluvoxamine. researchgate.net While specific Km and Vmax values for desmethyl fluvoxamine formation in RLM are present in the literature, direct comparisons with human data should be made with caution due to interspecies differences in enzyme expression and activity. clemson.edu

Table 1: Michaelis-Menten Kinetic Parameters for Fluvoxamine Metabolism

| Microsome Type | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| Human Liver Microsomes (HLM) | Fluvoxamine | Fluvoxamino Alcohol | 76.3 | 37.5 | nih.gov |

| Human Liver Microsomes (HLM) | R,S-Fluoxetine | Norfluoxetine | 33 | - | nih.gov |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction.

Metabolic Kinetics and Enzyme Characterization

Determination of Inhibition Constant (K_i) Values in In Vitro Systems

The inhibition constant (K_i) is a crucial measure of an inhibitor's potency. edx.org In the context of desmethyl fluvoxamine's parent compound, fluvoxamine, K_i values have been determined to understand its interaction with cytochrome P450 (CYP) enzymes. For instance, studies using human liver microsomes have shown that fluvoxamine is a potent inhibitor of certain CYP isoforms. nih.gov

One study investigating the inhibition of clomipramine (B1669221) N-demethylation by fluvoxamine in rat liver microsomes found a mean K_i value of 6 µM, indicating non-competitive inhibition. nih.gov Another study focusing on the inhibition of CYP2D6 by quinidine in the context of fluvoxamine metabolism reported a K_i value of 2.2 µM. nih.gov Research on fluvoxamine's inhibitory effect on CYP2C19, using (S)-mephenytoin as a probe, determined unbound K_i (K_i,ub) values to be in the narrow range of 70-80 nM in human liver microsomes. nih.gov In vivo inhibition constants (K_i,iv) for fluvoxamine's effect on CYP2C19 were found to have a mean of 13.5 +/- 5.6 nM for total plasma concentrations and 1.9 +/- 1.1 nM for unbound concentrations. nih.gov

| Inhibitor | Enzyme/System | Substrate/Probe | Inhibition Type | K_i Value | Source |

|---|---|---|---|---|---|

| Fluvoxamine | Rat Liver Microsomes | Clomipramine | Non-competitive | 6 µM | nih.gov |

| Quinidine | Human Liver Microsomes (CYP2D6) | Fluvoxamine | - | 2.2 µM | nih.gov |

| Fluvoxamine | Human Liver Microsomes (CYP2C19) | (S)-mephenytoin | - | 70-80 nM (unbound) | nih.gov |

| Fluvoxamine | In vivo (CYP2C19) | (S)-mephenytoin | - | 13.5 ± 5.6 nM (total) | nih.gov |

| Fluvoxamine | In vivo (CYP2C19) | (S)-mephenytoin | - | 1.9 ± 1.1 nM (unbound) | nih.gov |

Impact of Genetic Polymorphisms on Desmethyl Fluvoxamine Formation

Genetic variations in cytochrome P450 enzymes can significantly alter drug metabolism, leading to inter-individual differences in drug response. nih.govtandfonline.com The formation of desmethyl fluvoxamine is catalyzed by CYP2D6, an enzyme known for its high degree of genetic polymorphism. frontiersin.orgnih.govresearchgate.net

Studies have demonstrated that different CYP2D6 variants can lead to increased or decreased clearance rates of fluvoxamine. frontiersin.orgresearchgate.net For example, variants such as CYP2D6.A5V, V104A, D337G, F164L, V342M, R440C, and R497C have been shown to significantly increase the relative clearance rates of fluvoxamine compared to the wild-type CYP2D6.1. frontiersin.orgresearchgate.net Conversely, other variants exhibit reduced or even a complete loss of function. frontiersin.orgresearchgate.net This variability in enzyme activity directly impacts the formation of desmethyl fluvoxamine. nih.govfrontiersin.org While some studies suggest a link between CYP2D6 polymorphisms and fluvoxamine efficacy and side effects, others have not found a statistically significant association. researchgate.netrootspress.org

Identification of Desmethyl Fluvoxamine as a Biotransformation Product

Desmethyl fluvoxamine has been identified as a metabolite of fluvoxamine in various biological samples. researchgate.net Analytical techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed to detect and quantify both fluvoxamine and desmethyl fluvoxamine in plasma and other matrices. frontiersin.orgfrontiersin.orgresearchgate.net The monitoring transitions for desmethyl fluvoxamine in UPLC-MS/MS are typically m/z 305.13→228.68. frontiersin.orgfrontiersin.org

Comparative Metabolic Studies with Parent Compound (Fluvoxamine)

Fluvoxamine undergoes extensive metabolism in the liver, with less than 4% of the parent drug being excreted unchanged in the urine. pharmgkb.org The primary metabolic pathway involves oxidative demethylation and deamination. fda.gov One of the major metabolites is fluvoxamine acid, which is formed through a two-step process initiated by CYP2D6. nih.govpharmgkb.org This process first forms a fluvoxaminoalcohol intermediate, which is then oxidized to fluvoxamine acid by alcohol dehydrogenase. nih.govpharmgkb.org CYP1A2 is another key enzyme involved in fluvoxamine metabolism, responsible for modifications of the amino group. pharmgkb.org

Desmethyl fluvoxamine itself is a product of this complex metabolic network. frontiersin.org Studies comparing the pharmacokinetics of fluvoxamine and desmethyl fluvoxamine show that factors affecting the parent drug's metabolism, such as co-administered drugs, also impact the formation of the metabolite. For instance, the co-administration of apatinib (B926), a CYP2D6 inhibitor, leads to increased plasma exposure of fluvoxamine and a dramatic inhibition of desmethyl fluvoxamine production. frontiersin.orgnih.govresearchgate.netfrontiersin.org

| Compound | Primary Metabolizing Enzymes | Key Metabolites | Source |

|---|---|---|---|

| Fluvoxamine | CYP2D6, CYP1A2 | Fluvoxamine acid, Fluvoxaminoalcohol, Desmethyl fluvoxamine | frontiersin.orgnih.govpharmgkb.org |

| Desmethyl fluvoxamine | - | - | frontiersin.org |

Influence of Enzyme Inducers and Inhibitors on Desmethyl Fluvoxamine Formation in In Vitro Systems

The formation of desmethyl fluvoxamine is susceptible to the influence of enzyme inducers and inhibitors. In vitro studies using human liver microsomes (HLM) and rat liver microsomes (RLM) have been instrumental in elucidating these interactions.

Quinidine, a specific inhibitor of CYP2D6, has been shown to significantly inhibit the formation of the fluvoxamino alcohol intermediate from fluvoxamine in pooled human liver microsomes. nih.gov Apatinib has been identified as a mixed-type inhibitor of fluvoxamine metabolism in both RLM and HLM. frontiersin.orgresearchgate.net The half-maximal inhibitory concentration (IC50) of apatinib against fluvoxamine metabolism was determined to be 0.190 μM in RLM and 6.419 μM in HLM. frontiersin.orgresearchgate.net This inhibition directly leads to a decrease in the production of desmethyl fluvoxamine. frontiersin.orgnih.govfrontiersin.org

Biotransformation Pathways of Related N-Desmethyl Metabolites as Comparative Research Models

The study of other N-desmethyl metabolites provides valuable comparative insights into the biotransformation pathways relevant to desmethyl fluvoxamine.

Norfluoxetine: The active metabolite of fluoxetine, norfluoxetine, is formed through N-demethylation. Several CYP enzymes, including CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5, are implicated in this process. mdpi.com

Desmethyl Cariprazine (B1246890): Cariprazine is metabolized by CYP3A4 and to a lesser extent by CYP2D6 to its active metabolite, desmethyl cariprazine (DCAR). nih.gov

Desmethyl Clomipramine: Clomipramine is N-demethylated to desmethylclomipramine. nih.gov This metabolic step can be inhibited by fluvoxamine. nih.govtandfonline.com

These examples highlight the common involvement of CYP enzymes in the N-demethylation of various psychoactive drugs, providing a broader context for understanding the specific metabolic fate of fluvoxamine and the formation of desmethyl fluvoxamine.

Analytical and Bioanalytical Methodologies in Desmethyl Fluvoxamine Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods form the cornerstone of desmethyl fluvoxamine (B1237835) analysis, providing the necessary separation from its parent compound and other endogenous matrix components. The coupling of these separation techniques with highly sensitive detectors allows for precise quantification at low concentrations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful and widely adopted technique for the determination of desmethyl fluvoxamine in various biological matrices. frontiersin.orgfrontiersin.org This method offers high sensitivity, specificity, and rapid analysis times. In a typical UPLC-MS/MS setup, the analytes are separated on a sub-2 µm particle column, such as a BEH C18 column, which provides superior resolution and efficiency compared to traditional HPLC columns. frontiersin.org The separation is often achieved using a gradient elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid to improve ionization. frontiersin.org

Following chromatographic separation, the analyte is introduced into the tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For desmethyl fluvoxamine, a common transition monitored is m/z 305.13 → 228.68. frontiersin.org This highly specific detection minimizes interference from other compounds in the matrix, ensuring accurate quantification. frontiersin.orgresearchgate.net The use of an internal standard, such as diazepam, is crucial for correcting for variations in sample preparation and instrument response. frontiersin.org

A study investigating the effect of CYP2D6 gene polymorphisms on fluvoxamine metabolism utilized a validated UPLC-MS/MS method to determine the concentrations of both fluvoxamine and desmethyl fluvoxamine. frontiersin.org The method demonstrated good linearity, precision, accuracy, recovery, and stability, highlighting its suitability for pharmacokinetic and metabolic studies. frontiersin.org

Table 1: UPLC-MS/MS Parameters for Desmethyl Fluvoxamine Analysis

| Parameter | Details | Reference |

| Column | BEH C18 (2.1 × 100 mm, 1.7 µm) | frontiersin.org |

| Mobile Phase | 0.1% Formic acid and Acetonitrile (ACN) | frontiersin.org |

| Elution | Gradient | frontiersin.org |

| Flow Rate | 0.40 mL/min | frontiersin.org |

| Run Time | 3.0 min | frontiersin.org |

| Detection | Tandem Mass Spectrometry (MS/MS) | frontiersin.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) | magtechjournal.com |

| Monitoring Transition | m/z 305.13 → 228.68 | frontiersin.org |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, DAD)

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diode-array detection (DAD) represents a more conventional and widely accessible approach for the analysis of desmethyl fluvoxamine. researchgate.netresearchgate.netmeasurlabs.com While generally less sensitive than mass spectrometry, HPLC-UV/DAD methods can provide reliable quantification for therapeutic drug monitoring and in cases where high concentrations are expected. researchgate.netnih.gov

In these methods, separation is typically achieved on a reversed-phase C18 column. researchgate.nettheacademic.in The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer) at a specific pH to ensure optimal separation and peak shape. researchgate.net Detection is performed by monitoring the UV absorbance at a specific wavelength, often around 254 nm, where the analytes exhibit significant absorption. researchgate.net A DAD detector offers the advantage of acquiring the entire UV spectrum for each peak, which can aid in peak identification and purity assessment. measurlabs.com

One study detailed an HPLC method for the simultaneous analysis of clomipramine (B1669221), its N-desmethyl metabolite, and fluvoxamine in plasma using UV detection at 254 nm. researchgate.net This method demonstrated adequate sensitivity for therapeutic drug monitoring, with a limit of quantification suitable for clinical applications. researchgate.net Another reversed-phase HPLC method was developed for the determination of fluvoxamine in tablet and bulk form, with UV detection at 230 nm. theacademic.in

Table 2: HPLC-UV/DAD Parameters for Fluvoxamine and Metabolite Analysis

| Parameter | Details | Reference |

| Column | Reversed-phase C18 | researchgate.nettheacademic.in |

| Mobile Phase | Phosphate buffer (0.02 M, pH 4.6), acetonitrile, perchloric acid (62.4:37.5:0.1, v/v/v) | researchgate.net |

| Flow Rate | 0.6 mL/min | researchgate.net |

| Detection | UV spectrophotometer | researchgate.net |

| Wavelength | 254 nm | researchgate.net |

| Sensitivity | 10 µg/L | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart (LC-HRMS) are powerful tools for the identification and quantification of desmethyl fluvoxamine, particularly in complex matrices encountered in forensic toxicology. researchgate.netnih.gov LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. magtechjournal.com LC-HRMS offers the additional advantage of providing highly accurate mass measurements, which greatly enhances the confidence in compound identification. nih.govlcms.cz

In a fatal intoxication case, LC-MS-MS and LC-HRMS screenings were performed on blood samples to identify and quantify fluvoxamine and other drugs. researchgate.netnih.gov These techniques were instrumental in confirming the presence of the parent drug and its metabolites. researchgate.netnih.gov The ability of HRMS to provide accurate mass data is particularly valuable for distinguishing between compounds with similar retention times and nominal masses.

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF)

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry is a type of high-resolution mass spectrometry that is increasingly used in toxicological analysis for the screening and identification of a wide range of compounds, including desmethyl fluvoxamine. oup.comlcms.cz This technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing both precursor ion selection and high-resolution, accurate mass measurements of both precursor and product ions. oup.com

In one reported case of fatal intoxication, an LC-QTOF analytical procedure was used to identify the fluvoxamine acid metabolite in urine, bile, and cardiac blood. researchgate.netnih.gov The use of LC-QTOF allows for comprehensive data acquisition, where both full-scan MS and MS/MS data are collected. oup.com This enables retrospective analysis of the data for previously unsuspected compounds. A broad drug screening method using LC/QTOF was developed for the analysis of 320 forensically significant compounds in whole blood, showcasing the power of this technique for systematic toxicological analysis. oup.com

Sample Preparation Strategies for Research Matrices

Effective sample preparation is a critical step in the bioanalytical workflow for desmethyl fluvoxamine, as it serves to remove interfering substances from the biological matrix and concentrate the analyte of interest. The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of desmethyl fluvoxamine from biological matrices such as plasma, whole blood, and urine. researchgate.netrcaap.ptnih.gov SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, reduced solvent consumption, and the potential for automation. nih.gov

The principle of SPE involves passing the sample through a cartridge containing a solid sorbent that retains the analyte of interest. nih.gov Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. nih.gov For basic compounds like desmethyl fluvoxamine, mixed-mode SPE cartridges that incorporate both reversed-phase and cation-exchange mechanisms (e.g., Bond Elut Certify, Strata Screen-C) are often employed. nih.govphenomenex.com These cartridges provide a high degree of selectivity by utilizing both hydrophobic and ionic interactions to retain the analyte. nih.govphenomenex.com

A comparative study of two different SPE columns, Chem Elut and Bond Elut Certify, for the extraction of several antidepressants from whole blood found that the mixed-mode Bond Elut Certify columns provided higher recoveries, cleaner extracts, and better precision. nih.gov In another study, a simple reversed-phase liquid chromatographic method for the simultaneous analysis of clomipramine, its demethylated metabolite, and fluvoxamine in plasma utilized an automated solid-phase procedure for sample extraction. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and robust sample preparation technique frequently employed for the isolation of Desmethyl Fluvoxamine from complex biological matrices like plasma and urine. helsinki.fioup.com This method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is critical and is based on the polarity and chemical properties of Desmethyl Fluvoxamine to achieve efficient extraction.

In a typical LLE procedure for Desmethyl Fluvoxamine, a plasma or urine sample is first made alkaline to ensure the analyte is in its non-ionized, more lipophilic form. An organic solvent, such as a mixture of dichloromethane (B109758) and isopropanol, is then added, and the mixture is vortexed to facilitate the transfer of the analyte into the organic phase. mdpi.com After centrifugation to separate the layers, the organic phase containing Desmethyl Fluvoxamine is carefully collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for chromatographic analysis. researchgate.net LLE offers the advantage of providing clean extracts by removing endogenous interferences, which is essential for sensitive analytical techniques. oup.com Studies have reported high recovery rates for Fluvoxamine and its metabolites using LLE, often exceeding 90%. researchgate.netresearchgate.net For instance, one method reported extraction recoveries of 96.66% ± 0.69% from plasma. researchgate.net

Direct Injection Methods

In contrast to the multi-step LLE, direct injection methods offer a more streamlined and automated approach for the analysis of Desmethyl Fluvoxamine. helsinki.fi These techniques, often coupled with column-switching high-performance liquid chromatography (HPLC), involve the direct introduction of a biological sample, such as plasma, into the analytical system after minimal pretreatment like dilution. researchgate.netdcu.ie

Direct injection methods utilize a pre-column or an on-line solid-phase extraction (SPE) column to trap the analyte of interest while allowing interfering matrix components, such as proteins, to be washed away. helsinki.firesearchgate.net The trapped analyte is then eluted onto the analytical column for separation and detection. This approach significantly reduces sample handling time and the potential for analytical errors associated with manual extraction procedures. researchgate.net A specific and sensitive direct-injection HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the rapid quantification of fluvoxamine and other antidepressants in human plasma. In this method, plasma samples were simply diluted with formic acid before being injected into the LC-MS/MS system, where proteins and other large biomolecules were removed online. researchgate.net

Rigorous Method Validation Parameters for Academic Research Applications

For any analytical method to be considered reliable and suitable for academic research, it must undergo rigorous validation. This process involves the evaluation of several key parameters to ensure the method's performance is well-characterized and fit for its intended purpose.

Assessment of Linearity and Dynamic Range

Linearity is a critical parameter that demonstrates the proportional relationship between the concentration of Desmethyl Fluvoxamine and the analytical signal over a defined range. uc.pt The dynamic range refers to the concentration interval within which the method provides accurate and precise results. helsinki.fi For the quantification of Desmethyl Fluvoxamine, calibration curves are typically constructed by analyzing a series of standards at different concentrations. A linear regression analysis is then performed, and the coefficient of determination (r²) is calculated to assess the linearity. An r² value greater than 0.99 is generally considered acceptable, indicating a strong linear relationship. nih.gov For example, a UPLC-MS/MS method for fluvoxamine and desmethyl fluvoxamine demonstrated good linearity over its specified concentration range. nih.govfrontiersin.org

Evaluation of Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of the measured concentration to the true value, while precision represents the degree of agreement among repeated measurements. Both are essential for ensuring the reliability of quantitative data. tandfonline.com Accuracy is typically expressed as the percentage of recovery, while precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%).

These parameters are evaluated at different concentration levels within the dynamic range and are assessed on the same day (intra-day) and on different days (inter-day) to account for variability. nih.govenvirotech-online.com For bioanalytical methods, the acceptance criteria for accuracy are usually within ±15% of the nominal concentration (±20% at the lower limit of quantitation), and the precision (CV%) should not exceed 15% (20% at the LLOQ). oup.com Studies on Desmethyl Fluvoxamine analysis have reported intra- and inter-day precision values well within these limits, often below 10%. researchgate.net

Determination of Recovery and Matrix Effects

Recovery and matrix effects are particularly important in bioanalysis, where the sample matrix can significantly influence the analytical results. envirotech-online.comnih.gov Recovery refers to the efficiency of the extraction process in isolating the analyte from the biological matrix. It is determined by comparing the analytical signal of an analyte in a pre-extracted sample to that of a post-extracted sample. envirotech-online.com High and consistent recovery is desirable to ensure the sensitivity and reliability of the method. For instance, a UPLC-MS/MS method for fluvoxamine and desmethyl fluvoxamine evaluated recovery as part of its validation. nih.govfrontiersin.org

The matrix effect is the suppression or enhancement of the analytical signal due to the presence of co-eluting endogenous components from the sample matrix. nih.gov It is assessed by comparing the response of an analyte in a post-extracted blank matrix sample to the response of the analyte in a neat solvent solution. envirotech-online.com Understanding and minimizing matrix effects are crucial for accurate quantification, especially when using sensitive detection techniques like mass spectrometry. nih.gov

Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the limit of quantitation (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.govnih.gov The LOD is often determined as the concentration that produces a signal-to-noise ratio of 3, whereas the LOQ corresponds to a signal-to-noise ratio of 10. nih.gov

For Desmethyl Fluvoxamine, sensitive analytical methods are required to measure the low concentrations often present in biological samples. Various methods have reported LOD and LOQ values in the low nanogram per milliliter (ng/mL) range. For instance, an HPLC method for fluvoxamine reported an LOQ of 5 ng/mL in plasma. researchgate.net Another study developing a UPLC-MS/MS assay for fluvoxamine and desmethyl fluvoxamine also established these limits as part of the method validation. nih.govfrontiersin.org

| Parameter | Desmethyl Fluvoxamine | Fluvoxamine | Reference |

| Linear Range | - | 2.6260 to 294.0960 ng/mL | ijbpas.com |

| Accuracy | - | 97-102% | jopir.in |

| Precision (RSD) | <16% | <16% | researchgate.net |

| Recovery | - | 62.74% | ijbpas.com |

| LOD | - | 0.394 µg/ml | theacademic.in |

| LOQ | <20 ng/ml | <20 ng/ml | researchgate.net |

Table 1. Summary of Validation Parameters for Desmethyl Fluvoxamine and Fluvoxamine Analysis

Applications in In Vitro Metabolic Studies and Ex Vivo Analyses

In vitro metabolic studies and ex vivo analyses are fundamental to characterizing the biotransformation of fluvoxamine and the role of its metabolite, desmethyl fluvoxamine. These studies typically utilize biological matrices such as human liver microsomes, which contain the necessary enzymes for drug metabolism, and plasma or serum for ex vivo analysis of drug and metabolite concentrations. tandfonline.comnih.gov

A primary focus of in vitro research has been to identify the specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of fluvoxamine to desmethyl fluvoxamine. nih.gov Studies have shown that CYP2D6 is a major enzyme involved in this metabolic pathway. nih.gov To investigate this, researchers conduct enzymatic reaction assays using human liver microsomes. nih.govresearchgate.net These experiments often involve incubating fluvoxamine with microsomes and then quantifying the formation of desmethyl fluvoxamine over time. By using specific chemical inhibitors or recombinant CYP enzymes, the contribution of individual isoenzymes can be determined.

For instance, one study investigated the kinetic profile of CYP2D6 in metabolizing fluvoxamine. researchgate.net Another study used rat liver microsomes to characterize the N-demethylation of clomipramine, a process that can be inhibited by fluvoxamine, providing insights into shared metabolic pathways. nih.gov

Ex vivo analyses are crucial for understanding the real-world implications of these metabolic processes. These analyses involve measuring the concentrations of fluvoxamine and desmethyl fluvoxamine in biological samples, such as blood, plasma, or serum, taken from subjects. nih.govresearchgate.net This information is vital for pharmacokinetic studies, which examine how the body absorbs, distributes, metabolizes, and excretes a drug. nih.gov

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a powerful technique frequently used for the simultaneous determination of fluvoxamine and desmethyl fluvoxamine in these biological samples. nih.govresearchgate.net This method offers high sensitivity and specificity, allowing for accurate quantification even at low concentrations. For example, a UPLC-MS/MS method was developed to determine the concentrations of fluvoxamine and desmethyl-fluvoxamine in rat plasma to study drug-drug interactions. researchgate.net

The following table summarizes the findings of a study that used UPLC-MS/MS to analyze the effect of a co-administered drug (apatinib) on the plasma concentrations of fluvoxamine and desmethyl fluvoxamine in rats.

Table 1: Pharmacokinetic Parameters of Fluvoxamine and Desmethyl Fluvoxamine in Rats

| Analyte | Parameter | Control Group | Apatinib (B926) Group |

|---|---|---|---|

| Fluvoxamine | AUC (0-t) (ng/mL*h) | 1,000 | 8,520 |

| Cmax (ng/mL) | 200 | 580 | |

| Tmax (h) | 2 | 7.6 | |

| Desmethyl Fluvoxamine | AUC (0-t) (ng/mL*h) | 500 | Significantly Decreased |

| Cmax (ng/mL) | 100 | Significantly Decreased |

Data from a study investigating drug-drug interactions. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) with UV detection is another commonly employed technique, particularly for therapeutic drug monitoring. nih.govcapes.gov.br While generally less sensitive than MS/MS, HPLC-UV methods can be robust and suitable for routine analysis. nih.gov Methods have been developed for the simultaneous quantification of fluvoxamine and its metabolites in human liver microsomes and plasma. tandfonline.comcapes.gov.br These methods often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances from the biological matrix. tandfonline.comnih.gov

Exploration of Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

For certain analytical techniques, particularly gas chromatography (GC), derivatization is a crucial step to improve the volatility and thermal stability of analytes like desmethyl fluvoxamine, which contain polar functional groups. semanticscholar.org Derivatization chemically modifies the analyte to make it more amenable to GC analysis and can also enhance the sensitivity and selectivity of detection, especially when using mass spectrometry (GC-MS). semanticscholar.orgnih.gov

A common derivatization strategy for compounds containing primary or secondary amine groups, such as desmethyl fluvoxamine, is acylation. semanticscholar.org This involves reacting the analyte with an acylating agent, such as heptafluorobutyric anhydride (B1165640) (HFBA). nih.govnih.gov The resulting derivative is more volatile and produces characteristic fragment ions in the mass spectrometer, aiding in its identification and quantification.

One study detailed a validated GC-MS method for the simultaneous determination of 11 antidepressant drugs and four of their metabolites, including desmethyl-sertraline (a metabolite structurally similar to desmethyl fluvoxamine), in whole blood. nih.gov This method utilized solid-phase extraction followed by derivatization with HFBA, which significantly reduced matrix effects and improved the sensitivity of the method. nih.gov

Another derivatization approach involves reaction with reagents like 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS) to form a colored product that can be detected by HPLC with UV detection at a specific wavelength. researchgate.net This strategy enhances selectivity by shifting the detection wavelength away from potential interferences. researchgate.net Similarly, derivatization with fluorescent reagents such as fluorescamine (B152294) or 7-chloro-7-nitrobenzo-2-oxa-1,3-diazole can be employed for highly sensitive spectrofluorimetric determination. nih.gov

The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the assay, such as the desired sensitivity and the nature of the biological matrix.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Desmethyl Fluvoxamine |

| Fluvoxamine |

| Clomipramine |

| Desmethyl-sertraline |

| Heptafluorobutyric anhydride (HFBA) |

| 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS) |

| Fluorescamine |

| 7-chloro-7-nitrobenzo-2-oxa-1,3-diazole |

Chemical Synthesis and Derivatization Strategies for Desmethyl Fluvoxamine and Precursors

Synthetic Routes for Fluvoxamine (B1237835) and its Desmethyl Precursors

The production of fluvoxamine and its desmethyl precursors often begins with 4-trifluoromethylbenzonitrile. researchgate.netnih.govsciengine.com A common pathway involves a sequence of Grignard reaction, hydrolysis, and oximation to yield the core structure of the molecule. researchgate.netnih.govsciengine.com

Application of Grignard Reactions in Synthesis

Grignard reactions are fundamental to the synthesis of fluvoxamine and its precursors. researchgate.netnih.govsciengine.com This reaction typically involves the addition of an organomagnesium halide (Grignard reagent) to a nitrile. google.com For instance, the synthesis of 5-methoxy-1-(4-trifluoromethyl-phenyl)-pentan-1-one, a key intermediate for fluvoxamine, utilizes the addition of a Grignard reagent to a nitrile followed by hydrolysis. google.com

The preparation of the appropriate organomagnesium species is a critical step. google.com Solvents play a significant role in the Grignard reaction, with 2-methyl-tetrahydrofuran being a preferred choice due to its suitability for the preparation of CH₃O(CH₂)₄MgX and its immiscibility with water, which aids in product separation. google.com Mixtures of 2-methyltetrahydrofuran (B130290) with apolar aprotic solvents like toluene (B28343) can also be effective. google.com

A general scheme for this step is the reaction of 4-trifluoromethylbenzonitrile with a suitable Grignard reagent. researchgate.netnih.govsciengine.com The reaction of an alkyl halide with magnesium metal in anhydrous ether forms the Grignard reagent. libretexts.org

Hydrolysis and Oximation Reactions in Synthetic Schemes

Following the Grignard reaction, hydrolysis is performed to convert the intermediate into a ketone. researchgate.netnih.govsciengine.comgoogle.com This ketone, 5-methoxy-4'-trifluoromethyl valerophenone (B195941), then undergoes oximation. google.com Oximation involves the reaction of the ketone with hydroxylamine (B1172632), which converts the carbonyl group into an oxime. researchgate.netroyalsocietypublishing.org This step is crucial for creating the oxime ether moiety characteristic of fluvoxamine. royalsocietypublishing.org The traditional method for producing oximes involves reacting a carbonyl compound with hydroxylamine. researchgate.net

O-Methylation of Amino-Protected Desmethyl Precursors

The synthesis of fluvoxamine itself from its desmethyl precursor involves an O-alkylation step. To prevent unwanted reactions at the amino group, it is often protected. Classical methods for methylating a carboxylic acid without affecting the amine group involve using an anhydrous HCl solution in methanol. researchgate.net The amine group is converted to an unreactive ammonium (B1175870) salt under these conditions. researchgate.net

For the specific synthesis of fluvoxamine, the oxime intermediate is reacted with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base, such as an alkoxide or an alkali metal hydroxide, in an inert aprotic solvent like toluene. google.com This reaction is preferably carried out at a temperature between 20-60°C. google.com

Radiosynthesis of Labeled Desmethyl Fluvoxamine or its Precursors for Research Applications (e.g., Carbon-11 (B1219553) Labeling)

Radiolabeling with positron-emitting isotopes like carbon-11 is essential for in vivo imaging studies such as Positron Emission Tomography (PET). nih.govunibo.it The short half-life of carbon-11 (20.4 minutes) necessitates rapid and efficient synthesis methods. mdpi.com

The most common method for carbon-11 labeling is methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.comnih.gov These labeling agents are synthesized from [¹¹C]CO₂ or [¹¹C]CH₄ produced in a cyclotron. nih.gov For the synthesis of [¹¹C]fluvoxamine, a desmethyl precursor is required. The radiosynthesis would involve the N-¹¹C-methylation of a suitable precursor. For example, a novel carbon-11 labeled PET tracer was synthesized via ¹¹C-methylation with a 23% decay-corrected radiochemical yield. nih.gov The synthesis of [¹¹C]TPN171, a PDE5 inhibitor, was achieved by reacting the desmethyl precursor with [¹¹C]CH₃OTf, resulting in a 45-55% radiochemical yield. nih.gov

The general strategy involves preparing a desmethyl precursor and then introducing the ¹¹C-methyl group in the final step of the synthesis. nih.govresearchgate.net This late-stage labeling minimizes the loss of radioactivity due to decay.

Optimization of Synthetic Yields and Purity for Research-Grade Material

Optimizing the yield and purity of synthesized compounds is critical for obtaining reliable research-grade material. This involves carefully controlling reaction conditions and employing effective purification techniques.

For the synthesis of fluvoxamine precursors, changing the reaction conditions for the Grignard and coupling reactions can significantly improve the process and lead to a high-purity product. google.com In the synthesis of O-desmethylvenlafaxine succinate (B1194679), another neurologically active compound, optimization of parameters such as the molar equivalents of reagents and reaction time led to high purity (99.83%) and yield (90.10%) for an intermediate. nih.gov

Flow synthesis is an increasingly utilized technique for optimizing reactions, offering advantages in safety and efficiency. nih.gov Automated flow synthesis can be used to rapidly explore reaction conditions and optimize for yield and purity. nih.gov Purification methods such as semi-preparative RP-C18 liquid chromatography can be effective in isolating desired products with high purity (>97%). researchgate.net

Table 1: Example of Reaction Optimization for an Intermediate

| Parameter | Condition 1 | Condition 2 (Optimized) | Purity | Yield |

|---|---|---|---|---|

| Molar Equivalent of Reagent | 1.0 | 1.2 | 99.83% | 90.10% |

| Reaction Time | 2 hours | 4 hours | - | Highest Progress |

Data derived from a study on O-desmethylvenlafaxine succinate synthesis. nih.gov

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues is a cornerstone of medicinal chemistry, providing insights into the relationship between a molecule's structure and its biological activity. chemrxiv.orgnih.gov For fluvoxamine, this could involve modifying various parts of the molecule, such as the trifluoromethylphenyl group, the methoxybutyl chain, or the oxime ether linkage.

The synthesis of a series of analogues often follows a unified strategy, allowing for systematic modifications. chemrxiv.org For example, in the study of MALT1 inhibitors, five focused compound libraries were designed and synthesized based on the chemical structure of a lead compound, MI-2. nih.gov The resulting SAR data revealed that certain parts of the molecule were tolerant to modification while others were not. nih.gov

Similarly, for GPR88 agonists, a series of novel (4-alkoxyphenyl)glycinamides and their bioisosteres were synthesized to explore SAR. nih.gov These studies are essential for identifying which structural features are critical for activity and for designing new compounds with improved properties. chemrxiv.orgnih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Desmethyl Fluvoxamine |

| Fluvoxamine |

| 4-trifluoromethylbenzonitrile |

| 5-methoxy-1-(4-trifluoromethyl-phenyl)-pentan-1-one |

| 2-methyl-tetrahydrofuran |

| Toluene |

| 5-methoxy-4'-trifluoromethyl valerophenone |

| 5-methoxy-4'-trifluoromethyl valerophenone oxime |

| 2-chloroethylamine hydrochloride |

| [¹¹C]methyl iodide |

| [¹¹C]methyl triflate |

| [¹¹C]CO₂ |

| [¹¹C]CH₄ |

| [¹¹C]TPN171 |

| O-desmethylvenlafaxine succinate |

| MI-2 |

| (4-alkoxyphenyl)glycinamides |

| Grignard reagent |

| Hydroxylamine |

| Organomagnesium halide |

| Alkoxide |

| Alkali metal hydroxide |

| Carbon-11 |

| Bromobenzene |

| Magnesium |

| Diethyl ether |

| Benzophenone |

| Triphenylmethanol |

| Biphenyl |

| Methanol |

| Anhydrous HCl |

| [¹¹C]1 |

| [¹¹C]2 |

| Elacridar |

| O-desmethyl coibamide A |

| Diazomethane |

| p-toluic acid |

| Triethylsilane |

| Iodomethane |

| Cyanamide |

| Dimethyl sulphate |

| Crocagin A |

| Aeruginosamide B |

| LahSB |

| LahA |

| p-Nitrobenzyloxycarbonyl (pNZ) |

| oNBS |

| Lys |

| Orn |

| Mercaptoethanol |

| DBU |

| CeCl₃·7H₂O |

| MeONH₂·HCl |

| NaOAc |

| EtOH |

| (E)-2-(Trifluoromethyl)benzaldehyde O-methyl oxime |

| (E)-1-(3,4-Dimethoxyphenyl)propan-2-one O-methyl oxime |

| 4-[(1E)-N-Methoxyethanimidoyl]-2-nitrophenol |

| (1e)-1-(3,4-Dimethoxyphenyl)-N-methoxyethanimine |

| Prozac |

| Lipitor |

| Celecoxib |

| Fluvirucinine A1 |

| Serine |

| Alanine |

| Glycine |

| Phenylalanine |

| Phenylglycine |

| Valine |

| Leucine |

| Isoleucine |

| Tyrosine |

| Tryptophan |

| Glutamine |

| Asparagine |

| Ornithine |

| Citrulline |

| Cysteine |

| Acetic acid |

| Formic acid |

| Sulfonic acid |

| Phosphonic acid |

| Phenol |

| Trm732 |

| Trm734 |

| THADA |

| RTT10 |

| Ere1 |

| Cm₃₂ |

| Gm₃₄ |

| Nm₃₂ |

| Nm₃₄ |

| [¹⁸F]FLT |

| Palmitic acid |

| BMS-193885 |

| Sertraline (B1200038) |

| Citalopram (B1669093) |

| Venlafaxine |

| Fluoxetine (B1211875) |

| Paroxetine |

| Fluvoxamine acid |

| Fluvoxaminoalcohol |

| N-acetyl fluvoxamine acid |

| M1 |

| M3 |

| M4 |

| O-desmethylvenlafaxine (ODV) |

| O-desmethylvenlafaxine succinate monohydrate (DVS) |

| 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol |

| Raney nickel |

| Ethyl acetate |

| Concentrated hydrochloric acid |

| Acetone |

| Water |

| Benzyl bromide |

| Cyclohexanone |

| (n-Bu)₄N⁺Br⁻ |

| p-hydroxyphenyl acetonitrile (B52724) |

| Formaldehyde |

| Formic acid |

| Succinic acid |

| Sulfonamide |

| Sodium bicarbonate |

| Aspartic acid |

| Glutamic acid |

| 4-aminobenzenesulfonamide |

| Zampanolide |

| 13-desmethylene-(-)-zampanolide |

| 2,3-dihydro-13-desmethylene zampanolide |

| 2-AMPP |

| 1,3,4-Oxadiazole |

| GPR88 |

| DMS(O)MT-Amino-Modifier C6 |

| MMT |

| TRIS |

| 5'-Amino-Modifier TEG |

| Selenium dioxide |

| Isopropylamine |

| Hydrogen bromide |

| Cobalt carbonyl |

| tBDMS ether |

| Nitrile |

| Amide |

| Nitro compound |

| Azaheterocycle |

| Nitrone |

| Isoxazoline |

| Oxime ether |

| Alkoxy-amide |

| Lactam |

| Amidine |

| Trifloxastrobin |

| Fluoxastrobin |

| Gemifloxacin |

| Cefetamet |

Molecular and Biochemical Pharmacology of Desmethyl Fluvoxamine Preclinical Investigations

Binding Affinity to Molecular Targets in In Vitro Systems

Serotonin (B10506) Transporter (SERT) Binding Characterization

Desmethylfluvoxamine (B1251597), a metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine (B1237835), demonstrates a significantly lower affinity for the serotonin transporter (SERT) compared to its parent compound. In vitro studies have shown that fluvoxamine itself has a high affinity for SERT, with a reported Ki value of 6.2 nM. mdpi.com Another study reported a Ki value of 5.52 nM for fluvoxamine. researchgate.net In contrast, its major metabolite, fluvoxamine acid (desmethylfluvoxamine), is roughly 1-2 orders of magnitude less potent as a SERT inhibitor. While specific Ki values for desmethylfluvoxamine are not consistently reported across the literature, the consensus indicates a substantially reduced binding capacity at the primary target of fluvoxamine.

Table 1: Comparative Binding Affinities at SERT

| Compound | Ki (nM) | Potency Relative to Fluvoxamine |

|---|---|---|

| Fluvoxamine | 5.52 - 6.2 mdpi.comresearchgate.net | - |

| Desmethylfluvoxamine | Not consistently reported | 10-100 times less potent |

Note: Ki is the inhibition constant, representing the concentration of a drug that is required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Sigma-1 Receptor (S1R) Interactions (Extrapolated from Parent Compound Affinity)

Fluvoxamine is distinguished from many other SSRIs by its potent agonism at the sigma-1 receptor (S1R). psychopharmacologyinstitute.comnih.govpsychiatryinvestigation.org It possesses the highest affinity for S1R among all SSRIs. The order of affinity for sigma-1 receptors among several SSRIs is reported as: fluvoxamine > sertraline (B1200038) > fluoxetine (B1211875) > citalopram (B1669093) > paroxetine. drugbank.comnih.gov This interaction with S1R is thought to contribute to some of fluvoxamine's therapeutic effects. nih.govdrugbank.com

Binding to Other Neurotransmitter Receptors (e.g., D2, D3, 5-HT1A, 5-HT2A, H1, Alpha-adrenergic)

Fluvoxamine exhibits a high degree of selectivity for the serotonin transporter, with negligible affinity for a wide range of other neurotransmitter receptors. drugbank.com In vitro studies have demonstrated that fluvoxamine has virtually no significant binding affinity for dopamine (B1211576) D2, 5-HT1A, or 5-HT2 receptors. drugbank.com Additionally, it shows little to no affinity for α1- or α2-adrenergic, histaminergic H1, or muscarinic cholinergic receptors. drugbank.com

Although specific binding data for desmethylfluvoxamine at these receptors is not extensively documented, it is widely reported that the metabolites of fluvoxamine, including desmethylfluvoxamine (fluvoxamine acid), are pharmacologically inactive. cambridge.orgpharmgkb.org Given the parent compound's low affinity for these receptors, it is highly probable that desmethylfluvoxamine also has negligible binding affinity.

Table 2: Fluvoxamine Binding Affinity for Various Neurotransmitter Receptors

| Receptor | Binding Affinity of Fluvoxamine |

|---|---|

| Dopamine D2 | Negligible drugbank.com |

| Dopamine D3 | Not specifically reported, but generally low for dopamine receptors |

| 5-HT1A | Negligible drugbank.com |

| 5-HT2A | Negligible drugbank.com |

| Histamine H1 | Negligible drugbank.com |

| Alpha-adrenergic (α1, α2) | Negligible drugbank.com |

Evaluation of Enzymatic Inhibition Profiles (e.g., Cytochrome P450 Isoforms, based on parent drug's inhibitory properties)

Fluvoxamine is a known potent inhibitor of several cytochrome P450 (CYP) enzymes, which can lead to clinically significant drug interactions. nih.gov It is a strong inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19. psychopharmacologyinstitute.comwikipedia.org It also demonstrates weak inhibitory effects on CYP2C9, CYP2D6, and CYP3A4. psychopharmacologyinstitute.com The inhibition of these enzymes by fluvoxamine can increase the plasma concentrations of co-administered drugs that are metabolized by these pathways. nih.gov

The metabolic pathway of fluvoxamine itself primarily involves CYP2D6 and to a lesser extent, CYP1A2. pharmgkb.orgwikipedia.org The major metabolite, desmethylfluvoxamine (fluvoxamine acid), is formed through oxidative demethylation. pharmgkb.org While the inhibitory profile of desmethylfluvoxamine on CYP isoforms is not as extensively studied as the parent drug, the potential for active metabolites to also inhibit P450 enzymes is a recognized pharmacological consideration. psychiatrist.com However, given that desmethylfluvoxamine is generally considered pharmacologically inactive, its potential for significant CYP inhibition is presumed to be low. cambridge.orgpharmgkb.org

Table 3: Inhibitory Profile of Fluvoxamine on Cytochrome P450 Isoforms

| CYP Isoform | Strength of Inhibition by Fluvoxamine |

|---|---|

| CYP1A2 | Strong psychopharmacologyinstitute.comwikipedia.org |

| CYP2C19 | Moderate psychopharmacologyinstitute.com |

| CYP2C9 | Weak psychopharmacologyinstitute.com |

| CYP2D6 | Weak psychopharmacologyinstitute.comwikipedia.org |

| CYP3A4 | Weak psychopharmacologyinstitute.com |

Functional Activity in Cellular Assays (In Vitro)

Neurotransmitter Reuptake Inhibition Studies

Functional cellular assays confirm the findings from binding affinity studies. Fluvoxamine is a potent and selective inhibitor of serotonin reuptake in neuronal cells. drugbank.com This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. medlink.com

In contrast, desmethylfluvoxamine is significantly less effective at inhibiting serotonin reuptake. Studies have shown that fluvoxamine acid has a much lower potency in blocking the serotonin transporter compared to the parent compound. This aligns with the understanding that the metabolites of fluvoxamine are largely pharmacologically inactive. cambridge.orgpharmgkb.org Therefore, in cellular assays, desmethylfluvoxamine would not be expected to produce a significant inhibition of serotonin reuptake at concentrations comparable to those at which fluvoxamine is active.

Receptor Agonism/Antagonism in Cell-Based or Membrane Assays (e.g., [35S]GTPγS Binding, cAMP Signaling)

Preclinical investigations into the specific receptor binding profile of desmethyl fluvoxamine are limited in the available scientific literature. Most research has focused on the parent compound, fluvoxamine. Fluvoxamine itself displays a distinct receptor interaction profile, characterized by a high affinity for the sigma-1 receptor (S1R), where it acts as a potent agonist. wikipedia.orgfrontiersin.orgnih.gov This interaction with S1R, a chaperone protein at the endoplasmic reticulum, is believed to contribute to fluvoxamine's anti-inflammatory and neuroprotective effects. frontiersin.orgnih.gov Fluvoxamine's agonism at S1R has been shown to potentiate nerve-growth factor-induced neurite outgrowth in cell models and is linked to the modulation of the cAMP signaling pathway. frontiersin.orgscielo.br

In contrast to its potent S1R activity, fluvoxamine has negligible affinity for a wide range of other receptors, including adrenergic (alpha1, alpha2, beta), cholinergic, dopaminergic, histaminergic, and serotonergic (5HT1A, 5HT1B, 5HT2) receptors. drugbank.com This selectivity is a hallmark of its classification as a selective serotonin reuptake inhibitor (SSRI). drugbank.com

Specific data from cell-based or membrane assays such as [35S]GTPγS binding or direct cAMP signaling studies for desmethyl fluvoxamine are not extensively reported. While the carboxylic acid derivative of fluvoxamine, a downstream metabolite, has been shown to be a weak inhibitor of the serotonin transporter (SERT), the direct receptor agonism or antagonism of the desmethyl fluvoxamine intermediate is not well-characterized. nih.gov One study noted that fluvoxamine can influence the cyclic adenosine (B11128) monophosphate (cAMP) response element-binding protein (CREB) via the cAMP signaling pathway, which is linked to its long-term therapeutic effects. scielo.br However, the specific contribution of desmethyl fluvoxamine to this process remains to be elucidated.

Modulation of Enzyme Activities

Desmethyl fluvoxamine is a primary metabolite of fluvoxamine, formed through enzymatic processes in the liver. Its generation is a direct result of the modulation of cytochrome P450 (CYP) enzyme activity by the parent drug.

The production of desmethyl fluvoxamine can be significantly influenced by inhibitors of CYP2D6. In a preclinical study, the pan-CYP inhibitor apatinib (B926) was shown to dramatically inhibit the formation of desmethyl fluvoxamine. frontiersin.orgfrontiersin.org Mechanistic studies revealed that apatinib inhibits the generation of the metabolite in a mixed manner in both rat liver microsomes (RLM) and human liver microsomes (HLM). frontiersin.orgresearchgate.net This demonstrates that the concentration of desmethyl fluvoxamine is highly dependent on the activity of specific CYP enzymes.

The kinetic parameters of fluvoxamine metabolism leading to the formation of desmethyl fluvoxamine have been characterized in vitro.

| Parameter | Value | System | Notes | Source |

|---|---|---|---|---|

| Km (Michaelis Constant) | 4.738 µM | Rat Liver Microsomes (RLM) | Represents the substrate concentration at which the reaction rate is half of Vmax for fluvoxamine metabolism. | frontiersin.org |

| Km (Michaelis Constant) | 13.54 µM | Human Liver Microsomes (HLM) | Represents the substrate concentration at which the reaction rate is half of Vmax for fluvoxamine metabolism. | frontiersin.org |

| IC50 (Apatinib) | 0.19 µM | Rat Liver Microsomes (RLM) | Concentration of apatinib that inhibits 50% of fluvoxamine metabolism. | frontiersin.orgresearchgate.net |

| IC50 (Apatinib) | 6.419 µM | Human Liver Microsomes (HLM) | Concentration of apatinib that inhibits 50% of fluvoxamine metabolism. | frontiersin.orgresearchgate.net |

| Ki (Inhibition Constant - Apatinib) | 0.05 µM | Rat Liver Microsomes (RLM) | Indicates the binding affinity of the inhibitor (apatinib) to the enzyme; mixed inhibition model. | frontiersin.org |

| Ki (Inhibition Constant - Apatinib) | 2.23 µM | Human Liver Microsomes (HLM) | Indicates the binding affinity of the inhibitor (apatinib) to the enzyme; mixed inhibition model. | frontiersin.org |

Characterization of Membrane Transporter Interactions (e.g., P-glycoprotein, ABC Transporters)

The interaction of psychoactive compounds with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a critical factor in determining their distribution and concentration within the central nervous system. nih.govnih.gov ABC transporters are efflux pumps that can limit the penetration of drugs across the blood-brain barrier. nih.gov

Preclinical studies have established that the parent compound, fluvoxamine, interacts with P-gp. nih.govpharmgkb.org In vitro transport assays using Caco-2 cell monolayers, a model for the intestinal barrier, identified fluvoxamine as a P-gp substrate. nih.gov Further studies using a radioligand displacement assay confirmed that fluvoxamine has affinity for P-gp. nih.gov Some research also suggests that fluvoxamine may act as an inhibitor of P-gp, potentially affecting the pharmacokinetics of other P-gp substrates. researchgate.net

However, there is a lack of specific preclinical data characterizing the interaction of the desmethyl fluvoxamine metabolite with P-gp or other ABC transporters. elifesciences.org While the P-gp interactions of metabolites of other psychoactive drugs, such as desmethyl clozapine, have been investigated, similar studies for desmethyl fluvoxamine have not been reported in the reviewed literature. nih.govpharmgkb.orgtandfonline.comnii.ac.jp Therefore, whether desmethyl fluvoxamine is a substrate, inhibitor, or has no significant interaction with these membrane transporters remains to be determined.

Computational Chemistry and in Silico Modeling of Desmethyl Fluvoxamine

Molecular Docking Studies for Receptor and Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. schrodinger.com This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein at the atomic level. While direct molecular docking studies on desmethyl fluvoxamine (B1237835) are not widely documented, research on fluvoxamine provides a strong foundation for understanding its binding mechanisms.

Studies have performed docking analyses of fluvoxamine with various biological targets, including heat shock protein HSPB8, to explore its potential in treating neurodegenerative disorders. nih.gov In one such study, fluvoxamine was shown to bind efficiently within a pocket of HSPB8, with critical interactions involving specific amino acid residues. nih.gov Additional docking investigations have explored the binding of fluvoxamine and its complexes to serotonin (B10506) and dopamine (B1211576) receptors, revealing its potential effectiveness. nih.govmdpi.com

The prediction of binding poses allows for a detailed analysis of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For fluvoxamine, docking studies have identified key amino acid residues like Met37, Ser57, and Gly117 as critical for its interaction with the HSPB8 protein. nih.gov

For desmethyl fluvoxamine, the presence of a hydroxyl (-OH) group in place of the parent drug's methoxy (B1213986) (-OCH₃) group would significantly alter its interaction profile. This substitution would:

Introduce a Hydrogen Bond Donor: The hydroxyl group can act as a hydrogen bond donor, a capability absent in the methoxy group. This could allow for the formation of new, stabilizing hydrogen bonds with acceptor residues (e.g., aspartate, glutamate) in a binding pocket.

Increase Polarity: The higher polarity of the hydroxyl group compared to the methoxy group would change the nature of the hydrophobic and electrostatic interactions within the binding site.

Slightly Alter Steric Hindrance: The removal of the methyl group reduces the steric bulk, potentially allowing for a deeper or different orientation within the binding pocket.

These changes would likely result in a distinct binding pose and affinity for desmethyl fluvoxamine compared to its parent compound when interacting with targets like the serotonin transporter or metabolizing enzymes such as Cytochrome P450.

| Compound | Target Protein | Key Interacting Residues (Predicted) | Predicted Interaction Type |

| Fluvoxamine | HSPB8 | Met37, Ser57, Ser58, Trp60, Thr63, etc. nih.gov | Hydrophobic, Hydrogen Bonds nih.gov |

| Desmethyl Fluvoxamine | Serotonin Transporter (SERT) | Hypothesized: Aspartate, Serine, Phenylalanine | Hypothesized: Hydrogen Bonds, π-π Stacking, Hydrophobic |

| Fluvoxamine | Serotonin/Dopamine Receptors | Not specified | Not specified nih.govmdpi.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgmdpi.comarxiv.org It is widely applied to calculate molecular properties, including geometry, vibrational frequencies, and electronic characteristics like molecular orbital energies. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The C=N double bond in the fluvoxamine structure results in two geometric isomers: E-(trans) and Z-(cis). nih.govnih.gov The clinically effective form of fluvoxamine is the E-isomer. nih.govresearchgate.net Studies have shown that fluvoxamine can undergo photoisomerization to the less active Z-isomer upon exposure to UVB light. nih.govnih.gov

For desmethyl fluvoxamine, a similar E/Z isomerism exists. The fundamental conformational landscape would be shaped by the rotation around the same flexible side chain. The presence of the hydroxyl group could introduce intramolecular hydrogen bonding possibilities not present in fluvoxamine, potentially stabilizing certain conformers and altering the energy landscape. This could influence the relative stability of the E- and Z-isomers and the energy barrier for their interconversion.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. schrodinger.comekb.egphyschemres.org A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. physchemres.org

Table of Theoretical Electronic Properties (Illustrative) Note: The following values are illustrative for typical organic molecules and not specific experimental or calculated values for Desmethyl Fluvoxamine.

| Property | Description | Expected Influence of Demethylation |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. ekb.eg | May increase or decrease depending on overall electronic redistribution. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. ekb.eg | May increase or decrease depending on overall electronic redistribution. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. schrodinger.com | Likely to be altered, affecting the molecule's overall reactivity. |

DFT calculations can be used to map reaction pathways and determine the activation energies for processes like isomerization and degradation. mdpi.com For fluvoxamine, the key reaction pathways studied include photoisomerization from the active E-form to the inactive Z-form. nih.govresearchgate.net

The most significant reaction pathway concerning desmethyl fluvoxamine is its own formation via the oxidative demethylation of fluvoxamine by hepatic enzymes, primarily CYP2D6 and CYP1A2. Furthermore, desmethyl fluvoxamine itself is subject to degradation. One study identified desmethyl fluvoxamine as a by-product in the ozone oxidation of fluvoxamine in wastewater, indicating its susceptibility to oxidative degradation pathways. polymtl.ca Computational modeling could elucidate the mechanisms of this degradation, predicting the most likely sites of attack and the stability of resulting intermediates. scirp.orgjyoungpharm.org

Evaluation of Electronic Properties (e.g., Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO))

Molecular Dynamics Simulations for Conformational Stability and Protein Interaction Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and protein-ligand interactions. mdpi.comnih.gov By simulating the movements of atoms and molecules over time, MD can reveal the stability of a ligand's binding pose, the flexibility of the protein's binding site, and the dynamics of their interaction. mdpi.comnih.govresearchgate.net

For desmethyl fluvoxamine, MD simulations would be an invaluable tool to:

Assess Conformational Stability: Analyze the stability of its various conformers (including the E/Z isomers) in different solvent environments.

Study Protein-Ligand Complex Stability: Once docked into a target protein (like the serotonin transporter), MD simulations can verify the stability of the binding pose. This is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time. mdpi.comnih.gov

Analyze Interaction Dynamics: MD simulations can track specific interactions, such as hydrogen bonds between the ligand and protein, over time to understand which interactions are most persistent and crucial for binding affinity. irbbarcelona.org The introduction of a hydroxyl group in desmethyl fluvoxamine makes this analysis particularly important, as the dynamics of its hydrogen bonding could be key to its pharmacological activity.

While specific MD studies on desmethyl fluvoxamine are sparse, simulations on related antidepressants have demonstrated the power of this technique to understand how these molecules interact with their biological targets dynamically. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.net These models are instrumental in predicting the activity of new or unstudied molecules, thereby guiding drug design and discovery. researchgate.netnih.gov For Desmethyl Fluvoxamine, the primary active metabolite of Fluvoxamine, QSAR models can be developed to predict its interaction with various biological targets.

Although specific QSAR studies focusing solely on Desmethyl Fluvoxamine are not extensively documented, the methodology has been applied to its parent drug, Fluvoxamine, and other analogous compounds. mdpi.comnih.gov These studies provide a framework for how a predictive profile for Desmethyl Fluvoxamine could be established. A QSAR model for Desmethyl Fluvoxamine would typically involve calculating a range of molecular descriptors that characterize its physicochemical properties. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

A hypothetical QSAR model development for Desmethyl Fluvoxamine's activity, for instance at the serotonin transporter (SERT) or the sigma-1 receptor, would involve the following steps:

Data Set Collection: A series of molecules structurally related to Desmethyl Fluvoxamine with known biological activities (e.g., binding affinities or inhibitory concentrations) would be compiled.

Descriptor Calculation: For each molecule, a wide array of 2D and 3D descriptors would be calculated using specialized software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest, would be used to create a mathematical equation linking the most relevant descriptors to the biological activity. researchgate.net

Validation: The predictive power of the resulting model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

The generated QSAR model could then be used to predict the biological activity of Desmethyl Fluvoxamine and guide the synthesis of new, potentially more potent or selective analogs.

Table 1: Examples of Molecular Descriptors for QSAR Modeling of Desmethyl Fluvoxamine

| Descriptor Class | Specific Descriptor Example | Information Provided |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Electronic | Dipole Moment | Polarity and distribution of charge in the molecule. |

| Geometrical (3D) | Molecular Surface Area | The size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating or accepting capabilities, related to reactivity. |

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity profile. mdpi.com These computational models help to identify potential liabilities, reducing the likelihood of late-stage failures in drug development. For Desmethyl Fluvoxamine, various software tools can predict its ADMET properties based on its chemical structure.

Studies on Fluvoxamine and its degradation products have utilized tools like SwissADME and admetSAR to evaluate their pharmacokinetic and toxicity profiles. researchgate.netx-mol.comarabjchem.org A similar approach can be applied to Desmethyl Fluvoxamine to generate a comprehensive predictive profile. These predictions are based on established relationships between molecular structures and properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes, and potential toxicities. arabjchem.org

The metabolism of Fluvoxamine primarily involves O-demethylation via the cytochrome P450 enzyme CYP2D6, leading to the formation of Desmethyl Fluvoxamine (also known as fluvoxaminoalcohol), which is then further metabolized. drugbank.com In silico models can predict the likelihood of a compound being a substrate or inhibitor of various CYP enzymes, which is critical for anticipating drug-drug interactions. mdpi.com

For example, a study on the degradation of Fluvoxamine used in silico tools to predict the properties of its byproducts. x-mol.comarabjchem.org One of the degradation products, D2 (a hydroxylamine (B1172632) derivative), was predicted to be toxic (AMES mutagenicity) and carcinogenic, whereas other products were predicted to be non-carcinogenic with a favorable ADMET profile. researchgate.netx-mol.com Such analyses are vital for understanding the potential biological impact not only of the parent drug but also of its metabolites and related substances.

Table 2: Predicted ADMET Profile for Fluvoxamine and its Metabolites/Degradation Products

| ADMET Property | Predicted Outcome for Fluvoxamine/Metabolites | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross BBB | Essential for centrally-acting drugs targeting the brain. researchgate.net |

| CYP450 2D6 Inhibition | Predicted as an inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. mdpi.com |

| CYP450 1A2 Inhibition | Predicted as an inhibitor | Potential for drug-drug interactions with substrates like caffeine. mdpi.com |